

CAS number and molecular weight of Hydroxymethyl Dasatinib

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Compound of Interest

Compound Name: *Hydroxymethyl Dasatinib*

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Technical Guide: Hydroxymethyl Dasatinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Hydroxymethyl Dasatinib**, a primary metabolite of the potent tyrosine kinase inhibitor, Dasatinib. This document outlines its fundamental physicochemical properties, metabolic pathway, and relevant experimental methodologies.

Physicochemical Properties

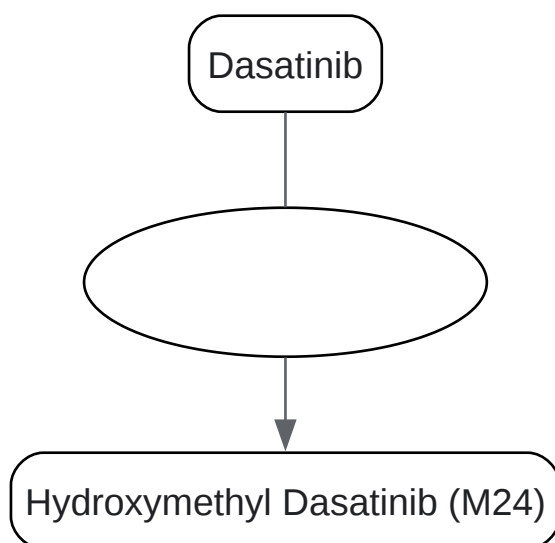
Hydroxymethyl Dasatinib is a product of the oxidative metabolism of Dasatinib.^{[1][2]} Its key quantitative data are summarized in the table below.

Property	Value	References
CAS Number	910297-58-4	[1][3][4]
Molecular Formula	C ₂₂ H ₂₆ ClN ₇ O ₃ S	[1][2]
Molecular Weight	504.01 g/mol	[4]
Synonyms	Dasatinib M24 metabolite, N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide	[1][2]

Metabolic Pathway and Bioactivation

Hydroxymethyl Dasatinib, also known as M24, is a phase I circulating metabolite of Dasatinib.[5] Its formation is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4, through hydroxylation of the C5-methyl group on the chloromethylphenyl ring.[2][6] While it is one of the main metabolites, studies suggest that **Hydroxymethyl Dasatinib** does not significantly contribute to the overall in vivo pharmacological activity of the parent drug, Dasatinib.[1]

Below is a diagram illustrating the metabolic conversion of Dasatinib to **Hydroxymethyl Dasatinib**.



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Metabolic conversion of Dasatinib to **Hydroxymethyl Dasatinib**.

Experimental Protocols

While specific protocols for the direct synthesis of **Hydroxymethyl Dasatinib** as a reference standard are not readily available in public literature, this section details methodologies for its generation through in vitro metabolism and its subsequent analysis.

In Vitro Generation of Hydroxymethyl Dasatinib via CYP3A4 Metabolism

This protocol describes the generation of **Hydroxymethyl Dasatinib** from Dasatinib using human liver microsomes, which are rich in CYP enzymes, including CYP3A4.

Materials:

- Dasatinib
- Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
- 0.1 M Potassium phosphate buffer (pH 7.4)

- Acetonitrile (ACN)
- Incubator/shaker set to 37°C
- Centrifuge

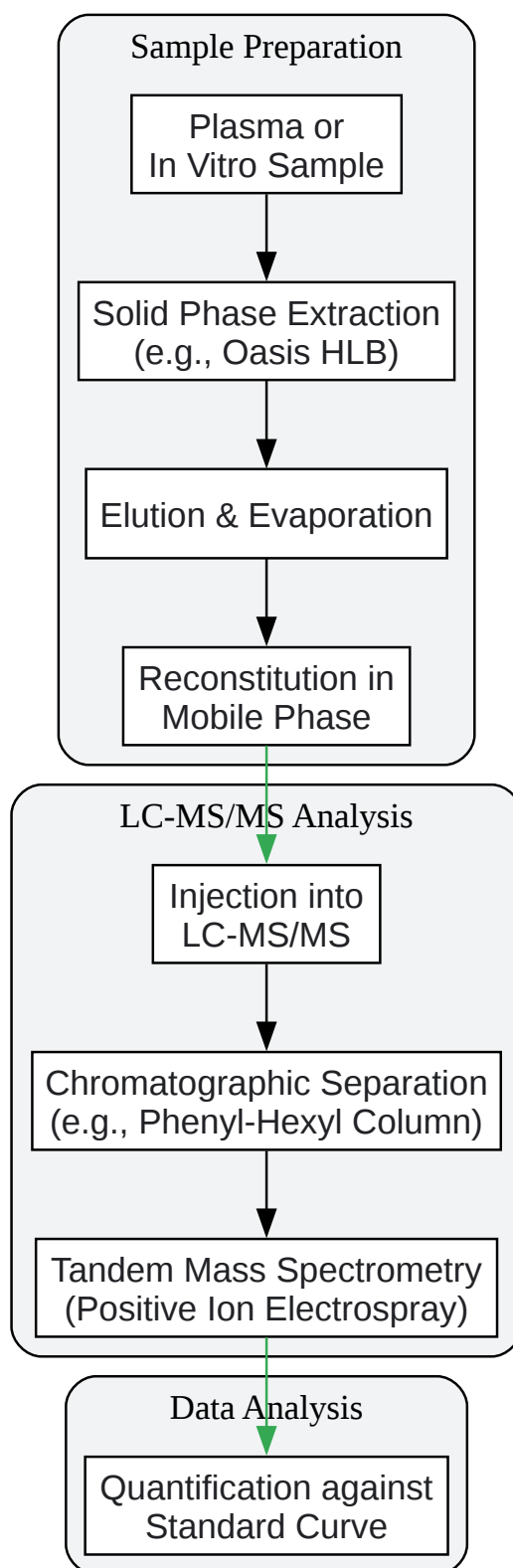
Procedure:

- Prepare a primary incubation mixture in a microcentrifuge tube containing 0.1 M potassium phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and Dasatinib (e.g., at a final concentration of 10 μ M).
- Pre-incubate the mixture for 5 minutes at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
- Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Collect the supernatant for analysis by LC-MS/MS to confirm the presence of **Hydroxymethyl Dasatinib**.

Analytical Method for the Detection of Hydroxymethyl Dasatinib

This section outlines a general workflow for the quantification of Dasatinib and its metabolites, including **Hydroxymethyl Dasatinib**, in a biological matrix (e.g., plasma or the supernatant from the in vitro reaction) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^[3]

Workflow:



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LC-MS/MS workflow for **Hydroxymethyl Dasatinib** analysis.

Key Steps:

- **Sample Preparation:** The sample is prepared to remove interfering substances. Solid Phase Extraction (SPE) is a common and effective method for this purpose.[\[3\]](#)
- **Chromatographic Separation:** The prepared sample is injected into a liquid chromatography system. A phenyl-hexyl analytical column or similar can be used to achieve separation of Dasatinib and its metabolites.[\[3\]](#)
- **Mass Spectrometric Detection:** The separated compounds are ionized (e.g., using positive ion electrospray) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for Dasatinib and **Hydroxymethyl Dasatinib** for accurate quantification.[\[3\]](#)
- **Quantification:** The concentration of **Hydroxymethyl Dasatinib** is determined by comparing its response to a standard curve prepared with known concentrations of a reference standard.

Biological Activity

In vitro studies have been conducted to assess the pharmacological activity of Dasatinib's metabolites. While some metabolites, such as the N-dealkylated M4, show antiproliferative activity similar to Dasatinib, the hydroxylated metabolites, including **Hydroxymethyl Dasatinib** (M24), are considered to be significantly less active than the parent compound.[\[1\]](#) Their contribution to the overall clinical efficacy of Dasatinib is therefore not expected to be significant.[\[1\]](#)

Conclusion

Hydroxymethyl Dasatinib is a key metabolite in the biotransformation of Dasatinib, formed via CYP3A4-mediated oxidation. While it is a major circulating metabolite, its pharmacological activity is substantially lower than that of Dasatinib. The experimental protocols provided in this guide offer a framework for the in vitro generation and analytical detection of **Hydroxymethyl Dasatinib**, which are crucial for further preclinical and clinical research in the metabolism and disposition of Dasatinib.

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